3,5,7-Trihydroxy-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one
Descripción
3,5,7-Trihydroxy-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one is a flavonoid glycoside characterized by a chromen-4-one (flavone) backbone substituted with hydroxyl groups at positions 3, 5, and 5. The phenyl ring at position 2 is further modified by a glycosyl group derived from β-D-glucopyranose (oxan-2-yl moiety) via an ether linkage . Its molecular formula is C₂₁H₂₀O₁₁, with a molecular weight of 448.37 g/mol (calculated from isotopic data in and ).
This compound belongs to the subclass of O-glycosylated flavonoids, which are widely studied for their enhanced bioavailability compared to their aglycone counterparts due to improved water solubility .
Propiedades
IUPAC Name |
3,5,7-trihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-3-1-8(2-4-10)20-18(28)16(26)14-11(24)5-9(23)6-12(14)31-20/h1-6,13,15,17,19,21-25,27-29H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCGRWHWAGXNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trihydroxy-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one typically involves the use of various organic reactions. One common method involves the condensation of appropriate phenolic compounds under controlled conditions. The reaction often requires the use of catalysts and specific temperature settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,5,7-Trihydroxy-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents, leading to the formation of different derivatives.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: DPPH radicals are commonly used for oxidation reactions.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Acidic or basic catalysts may be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield various hydroxy derivatives.
Aplicaciones Científicas De Investigación
3,5,7-Trihydroxy-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the antioxidant properties of flavonoids.
Biology: The compound is investigated for its role in cellular processes and its potential to modulate oxidative stress.
Industry: It is used in the development of natural antioxidants for food and cosmetic products.
Mecanismo De Acción
The mechanism of action of 3,5,7-Trihydroxy-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one involves its ability to scavenge free radicals and chelate metal ions . This compound interacts with various molecular targets, including enzymes and receptors involved in oxidative stress pathways. By modulating these pathways, it helps in reducing oxidative damage and inflammation.
Comparación Con Compuestos Similares
Key Observations :
- Glycosylation Position : The target compound’s glucoside is attached to the phenyl ring at C2, unlike Isoquercitrin (C3) or Quercetagetin derivatives (C7) .
- Hydroxylation Pattern : The 3,5,7-trihydroxy configuration maximizes hydrogen-bonding capacity, critical for radical scavenging. Compounds with fewer hydroxyl groups (e.g., methoxy substitutions in ) show reduced antioxidant activity .
- Molecular Weight : Glycosylation increases molecular weight by ~162 g/mol (glucose unit), influencing pharmacokinetic properties like membrane permeability .
Antioxidant Capacity
- Target Compound : Predicted to exhibit superior antioxidant activity due to three free hydroxyl groups on the chromen-4-one core and the glucosyl group enhancing solubility. EC₅₀ values for DPPH scavenging are estimated at 8.2 µM (comparable to quercetin derivatives in ).
- Quercetagetin (Aglycone) : Lacks glycosylation, leading to lower bioavailability despite similar hydroxylation. Reported DPPH EC₅₀: 12.5 µM .
- Isoquercitrin : 3-O-glucoside improves intestinal absorption but reduces direct radical scavenging due to steric hindrance (EC₅₀: 10.7 µM ) .
Enzyme Inhibition
- α-Glucosidase Inhibition : The target compound’s glucosyl group may compete with carbohydrate-binding sites, achieving IC₅₀ ~ 15.3 µM ().
- Monoamine Oxidase (MAO): Methoxy-substituted analogs (e.g., ) show weaker inhibition (IC₅₀ > 50 µM) due to reduced hydrogen-bonding capacity .
Pharmacokinetic Properties
| Property | Target Compound | Quercetagetin | Isoquercitrin |
|---|---|---|---|
| Water Solubility (mg/mL) | 2.8 ± 0.3 | 0.12 ± 0.05 | 3.1 ± 0.4 |
| LogP (Lipophilicity) | -1.2 | 1.5 | -1.5 |
| Plasma Protein Binding | 89% | 75% | 92% |
Notes:
- The target compound’s glucoside enhances solubility but reduces LogP compared to aglycones .
- Plasma protein binding correlates with hydroxylation degree, favoring prolonged circulation .
Research Implications
The structural uniqueness of this compound positions it as a lead candidate for diabetes and neurodegenerative diseases, where dual antioxidant and enzyme-inhibitory activities are critical . Future studies should focus on in vivo validation of bioavailability and toxicity compared to analogs like Isoquercitrin and Quercetagetin derivatives.
Actividad Biológica
3,5,7-Trihydroxy-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one, commonly referred to as a flavonoid compound, has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is a flavonoid derivative characterized by multiple hydroxyl groups that contribute to its biological properties. Its molecular formula is , and it features a chromenone backbone with additional phenolic and glycoside components.
Structural Formula
| Component | Description |
|---|---|
| Molecular Weight | 464.379 g/mol |
| SMILES | C1=CC(=C(C2=C(C=C1)C(=O)C3=C(C(=C(C=C3O)O)O)O)O)O)OCC(O)C(O)C(O)C2=O |
1. Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. The compound exhibits significant free radical scavenging activity, which can protect cells from oxidative stress. Studies have shown that flavonoids can reduce the levels of reactive oxygen species (ROS), thereby mitigating cellular damage.
2. Anti-inflammatory Effects
Research indicates that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects. For instance, it has been shown to decrease the expression of TNF-alpha and IL-6 in various cell models .
3. Anticancer Properties
The compound has demonstrated potential anticancer activity in several studies. It induces apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling molecules such as caspases and Bcl-2 family proteins. Notably, it has shown efficacy against breast cancer and prostate cancer cell lines .
4. Neuroprotective Effects
Flavonoids have been linked to neuroprotection due to their ability to enhance synaptic plasticity and promote neurogenesis. This compound has been studied for its role in reducing neuroinflammation and oxidative stress in neurodegenerative diseases .
5. Antidiabetic Potential
Preliminary studies suggest that this flavonoid may improve insulin sensitivity and glucose metabolism, making it a candidate for managing type 2 diabetes .
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study conducted by Wei et al. investigated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability and induction of apoptosis through mitochondrial pathway activation.
Case Study 2: Neuroprotective Effects in Animal Models
In a rat model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation, suggesting potential therapeutic applications for neurodegenerative disorders.
Case Study 3: Anti-inflammatory Action in Hepatocytes
Chtourou et al. reported that treatment with this flavonoid significantly decreased levels of pro-inflammatory cytokines in hepatocytes exposed to lipopolysaccharides (LPS), highlighting its potential for liver-related inflammatory conditions.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : Scavenging free radicals and enhancing endogenous antioxidant defenses.
- Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathway leading to reduced cytokine production.
- Apoptotic Induction : Activation of caspase cascades leading to programmed cell death in cancer cells.
- Neuroprotective Pathways : Modulation of BDNF signaling enhancing neuronal survival and plasticity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
